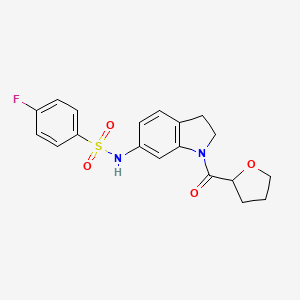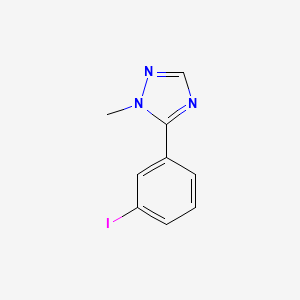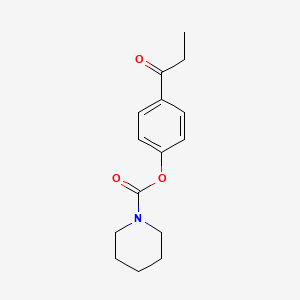![molecular formula C10H18N2O3S B2406230 N-[(1-Methylsulfonylpiperidin-2-yl)methyl]prop-2-enamide CAS No. 2305396-34-1](/img/structure/B2406230.png)
N-[(1-Methylsulfonylpiperidin-2-yl)methyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1-Methylsulfonylpiperidin-2-yl)methyl]prop-2-enamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of N-[(1-Methylsulfonylpiperidin-2-yl)methyl]prop-2-enamide is not fully understood. However, it has been reported to act on various targets, including the GABA-A receptor, voltage-gated sodium channels, and the N-methyl-D-aspartate (NMDA) receptor. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.
Biochemical and Physiological Effects:
N-[(1-Methylsulfonylpiperidin-2-yl)methyl]prop-2-enamide has been reported to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation. It has also been reported to have anticonvulsant effects in animal models of epilepsy. In addition, it has been shown to inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[(1-Methylsulfonylpiperidin-2-yl)methyl]prop-2-enamide in lab experiments is its ability to selectively target specific receptors and enzymes. This allows for a more targeted approach in studying the effects of the compound. However, one limitation of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound in lab experiments.
Orientations Futures
There are several future directions for the study of N-[(1-Methylsulfonylpiperidin-2-yl)methyl]prop-2-enamide. One direction is to further investigate its potential therapeutic applications in neurodegenerative diseases and cancer therapy. Another direction is to study its effects on other targets, such as ion channels and receptors involved in pain and inflammation. In addition, it may be useful to investigate the potential side effects of this compound and develop strategies to mitigate them.
Conclusion:
N-[(1-Methylsulfonylpiperidin-2-yl)methyl]prop-2-enamide is a promising compound that has shown potential therapeutic applications in various scientific research studies. Its ability to selectively target specific receptors and enzymes makes it a valuable tool for studying the effects of the compound. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
Méthodes De Synthèse
The synthesis of N-[(1-Methylsulfonylpiperidin-2-yl)methyl]prop-2-enamide involves the reaction of 2-piperidinone with methylsulfonyl chloride, followed by the reaction of the resulting product with propargyl bromide. The final product is obtained after purification through column chromatography. This method has been reported in various scientific publications and has been used to obtain pure N-[(1-Methylsulfonylpiperidin-2-yl)methyl]prop-2-enamide for further research.
Applications De Recherche Scientifique
N-[(1-Methylsulfonylpiperidin-2-yl)methyl]prop-2-enamide has been studied for its potential therapeutic applications in various scientific research studies. It has been reported to have anti-inflammatory, analgesic, and anticonvulsant effects. In addition, it has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. The compound has also been studied for its potential use in cancer therapy due to its ability to inhibit cancer cell growth.
Propriétés
IUPAC Name |
N-[(1-methylsulfonylpiperidin-2-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3S/c1-3-10(13)11-8-9-6-4-5-7-12(9)16(2,14)15/h3,9H,1,4-8H2,2H3,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMDXNROMPUROG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCCC1CNC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-Methylsulfonylpiperidin-2-yl)methyl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B2406147.png)
![4-(pyrazolo[1,5-a]pyridine-3-carbonyl)-N-(thiophen-2-yl)piperazine-1-carboxamide](/img/structure/B2406148.png)
carbamoyl}methyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2406151.png)






![5-(chloromethyl)-1-[2-(2,2,2-trifluoroethoxy)ethyl]-1H-1,2,3,4-tetrazole](/img/structure/B2406163.png)


![{(Carboxymethyl)[(4-methylphenyl)sulfonyl]amino}acetic acid](/img/structure/B2406168.png)
![ethyl 1-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]piperidine-3-carboxylate](/img/structure/B2406170.png)